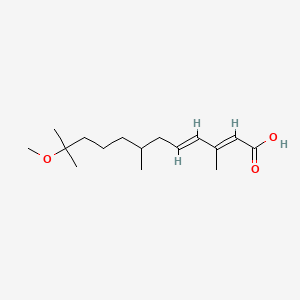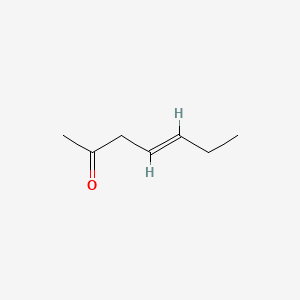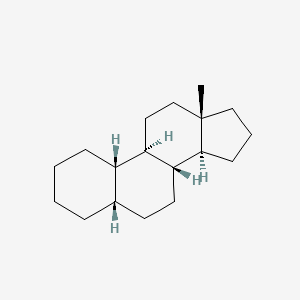
5beta-Estrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-estrane is an estrane.
Scientific Research Applications
Metabolism and Steroid Profiling
- Metabolic Pathways in Animals : 5beta-Estrane, among other estranediols, has been studied for its role in the metabolism of 17beta-Nandrolone in bovines. This research has implications for understanding steroid use in meat-producing animals and developing more efficient control measures through global steroid profiling (Pinel et al., 2010).
Molecular Biology and Genetics
- Estrogen Receptor Beta Promoter : Research on the human estrogen receptor beta (ERbeta) includes the cloning and characterization of its promoter, offering insights into tissue-specific expression regulation and potential roles in various biological processes (Li et al., 2000).
- ERbeta in Neuronal Development : ERbeta is essential for the late embryonic development of the brain, playing a role in neuronal migration and apoptosis. This has been demonstrated in studies using ERbeta knockout mice (Wang et al., 2003).
Endocrinology and Reproductive Biology
- Progesterone and Uterine Contractility : Research on 5beta-dihydroprogesterone (5beta-DHP) suggests a role in regulating uterine contractility, potentially acting through the pregnane X receptor (PXR) (Mitchell et al., 2005).
Pharmacology and Biochemistry
- Neuroactive Steroids and Receptor-Channels : Studies have shown that neuroactive steroids like 5beta-DHP can modulate receptor-channels such as rho(1) receptors, providing insights into the mechanism of action of these steroids in neurological processes (Morris & Amin, 2004).
properties
CAS RN |
517-12-4 |
|---|---|
Product Name |
5beta-Estrane |
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5S,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
GRXPVLPQNMUNNX-ARAZSQDJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CCCC[C@@H]4[C@H]3CC2 |
SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



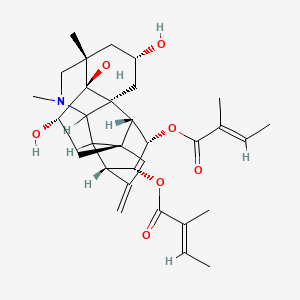
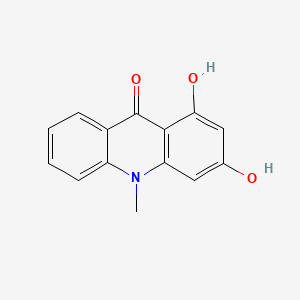
![2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1231207.png)
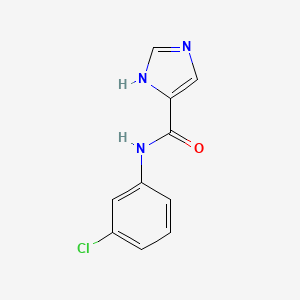
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)

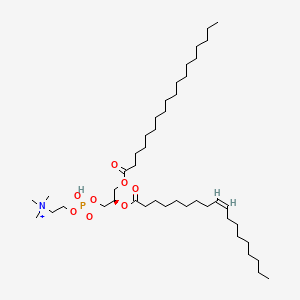
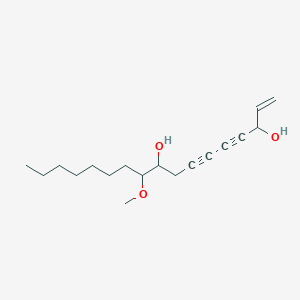
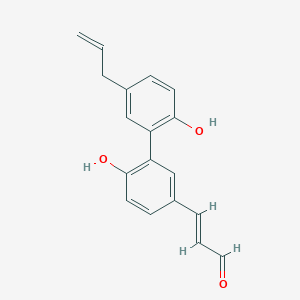
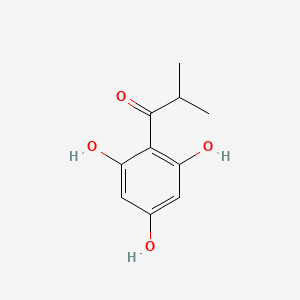
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
